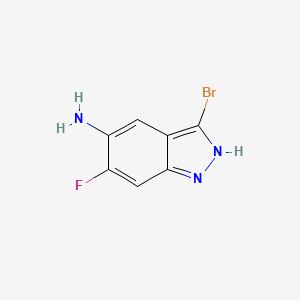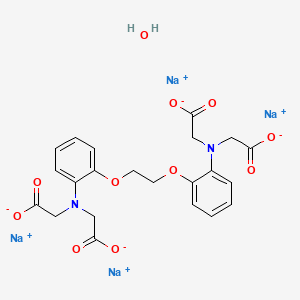![molecular formula C17H22BrNO2 B12839514 tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate: is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromine atom and a tert-butyl ester group in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Bromination: The indene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Spirocyclization: The brominated indene undergoes a spirocyclization reaction with a suitable pyrrolidine derivative to form the spiro compound.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized or reduced forms of the compound.
- Carboxylic acid derivative from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the spiro structure can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 6-bromo-2-naphthoate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Comparison:
- Structural Differences: The unique spiro structure of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate sets it apart from other compounds with linear or fused ring systems.
- Reactivity: The presence of the bromine atom and the tert-butyl ester group can influence its reactivity and the types of reactions it undergoes.
- Applications: While similar compounds may have overlapping applications, the specific structure of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate can make it more suitable for certain research or industrial purposes.
Eigenschaften
Molekularformel |
C17H22BrNO2 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
tert-butyl 5-bromospiro[1,2-dihydroindene-3,2'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c1-16(2,3)21-15(20)19-10-4-8-17(19)9-7-12-5-6-13(18)11-14(12)17/h5-6,11H,4,7-10H2,1-3H3 |
InChI-Schlüssel |
NZXJVFMPSFWZPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



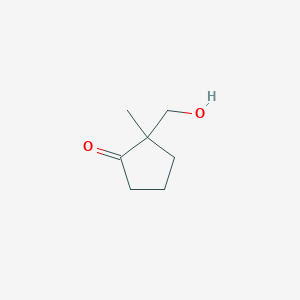
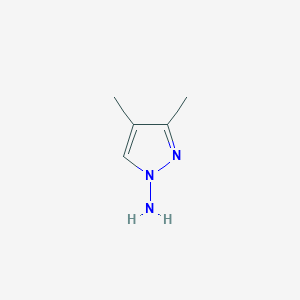

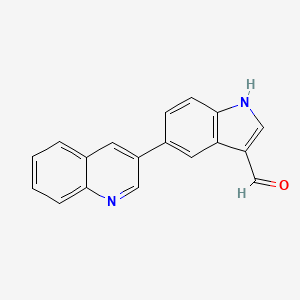
![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
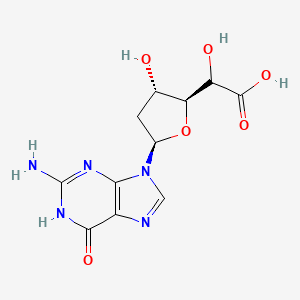
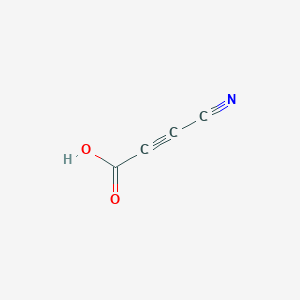
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
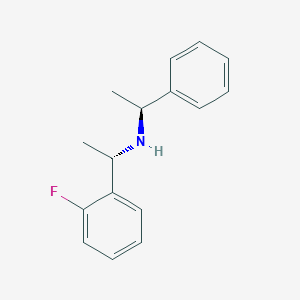
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)
